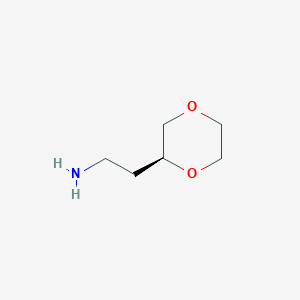
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine compound featuring a dioxane ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an appropriate leaving group is replaced by an amine.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for chiral drugs.
Industry: Use in the production of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The dioxane ring and amino group are likely key functional groups involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1,4-Dioxan-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(1,4-Dioxan-2-YL)ethanol: A related compound with an alcohol group instead of an amine.
1,4-Dioxane: The parent compound, lacking the ethan-1-amine side chain.
Uniqueness
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its chiral nature and the presence of both a dioxane ring and an amino group. These features make it a valuable compound for various applications, particularly in the synthesis of chiral molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-[(2S)-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1 |
Clé InChI |
WEHDGOQZWAEHDK-LURJTMIESA-N |
SMILES isomérique |
C1CO[C@H](CO1)CCN |
SMILES canonique |
C1COC(CO1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















